Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, also known as 5-MeO-BF, is a synthetic compound that belongs to the benzofuran family. It is a psychoactive substance that has gained popularity in recent years due to its potential therapeutic properties. 5-MeO-BF is a derivative of the natural compound, 5-methoxy-2-(4-methoxyphenyl) benzofuran, which is found in certain plants.
Scientific Research Applications
Synthesis and Crystallography
The synthesis of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate and its structural analysis have been significant in understanding its crystalline properties. Notably, the compound showcases strong hydrogen bonds which play a crucial role in its crystal packing. This compound, alongside others in its category, presents a foundation for studying molecular interactions and structural chemistry (Yeong et al., 2018).
Renewable PET Production
In the realm of sustainable materials science, Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate plays a role in the synthesis of biobased terephthalic acid precursors, which are crucial for renewable PET (Polyethylene Terephthalate) production. This illustrates its potential in contributing to the development of sustainable plastics and reducing reliance on fossil fuels (Pacheco et al., 2015).
Antiviral Research
This compound is also explored in antiviral research, where derivatives of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. Such studies open pathways for new therapeutic agents against HIV (Mubarak et al., 2007).
Organic Synthesis and Chemical Studies
In organic chemistry, Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate serves as a key intermediate in the synthesis of various chemical structures. It has been utilized in creating new benzofuran derivatives with potential biological activities, showcasing the compound's versatility in synthesizing complex molecules (Rajeswaran & Srinivasan, 1994).
properties
IUPAC Name |
ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-19(20)17-15-11-14(22-3)9-10-16(15)24-18(17)12-5-7-13(21-2)8-6-12/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZGUJVZAJUTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.